molecular formula C14H16F2O3 B1325944 Ethyl 6-(2,6-difluorophenyl)-6-oxohexanoate CAS No. 898753-26-9

Ethyl 6-(2,6-difluorophenyl)-6-oxohexanoate

Cat. No.: B1325944
CAS No.: 898753-26-9
M. Wt: 270.27 g/mol
InChI Key: PVJYKVPDCPUCDR-UHFFFAOYSA-N
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Description

Ethyl 6-(2,6-difluorophenyl)-6-oxohexanoate is a fluorinated ester featuring a hexanoate backbone substituted with a 2,6-difluorophenyl ketone group. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the electron-withdrawing effects of fluorine atoms, which enhance reactivity and metabolic stability .

Properties

IUPAC Name

ethyl 6-(2,6-difluorophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2O3/c1-2-19-13(18)9-4-3-8-12(17)14-10(15)6-5-7-11(14)16/h5-7H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJYKVPDCPUCDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645627
Record name Ethyl 6-(2,6-difluorophenyl)-6-oxohexanoate
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Molecular Weight

270.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898753-26-9
Record name Ethyl 2,6-difluoro-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898753-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(2,6-difluorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 6-oxohexanoate Intermediates

A common approach to preparing the 6-oxohexanoate backbone involves the synthesis of ethyl 6-chloro-6-oxohexanoate as a key intermediate, which can then be functionalized further. According to a Chinese patent (CN101125815A), ethyl 6-chloro-6-oxohexanoate is synthesized by reacting monoethyl adipate with bis(trichloromethyl) carbonate in the presence of an organic amine catalyst in an organic solvent at 40–100°C for 1–10 hours. This method offers high yield, simple operation, and low production cost with minimal waste generation, making it industrially valuable.

Step Reagents Conditions Outcome
Monoethyl adipate + bis(trichloromethyl) carbonate Organic amine catalyst, organic solvent 40–100°C, 1–10 h Ethyl 6-chloro-6-oxohexanoate

This intermediate can be further transformed by nucleophilic substitution to introduce the difluorophenyl group.

Introduction of the 2,6-Difluorophenyl Group

While direct literature on the exact preparation of this compound is limited, analogous compounds such as Ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate are synthesized by coupling reactions involving halogenated 6-oxohexanoate intermediates and difluorophenyl nucleophiles or organometallic reagents. The presence of fluorine atoms on the phenyl ring typically requires careful control of reaction conditions to avoid deactivation or side reactions.

A plausible synthetic route involves:

  • Nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki or Stille coupling) between ethyl 6-chloro-6-oxohexanoate and a 2,6-difluorophenyl boronic acid or stannane derivative.
  • Subsequent purification to isolate the desired ethyl ester.

Alternative Michael Addition Route

Another method for preparing 5-oxohexanoate derivatives, which can be adapted for the 6-oxohexanoate system, involves Michael addition reactions catalyzed by bifunctional catalysts possessing both acidic and basic centers (e.g., K2HPO4, NaHCO3, ethylamine hydrochloride). In this method, acetone and acrylate compounds undergo Michael addition at 20–120°C, followed by removal of solvents and unreacted materials to yield the oxohexanoate ester.

Step Reagents Catalyst Conditions Outcome
Acetone + acrylate compound K2HPO4, NaHCO3, or ethylamine hydrochloride 20–120°C 1–8 h reaction + workup 5-oxohexanoate ester

This method is notable for its mild conditions and potential for high selectivity.

Esterification and Purification

The final step involves esterification if the keto acid is prepared in its acid form. Standard esterification techniques using ethanol and acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions are employed to obtain the ethyl ester. Purification is typically achieved by recrystallization or chromatographic methods.

Summary Table of Preparation Methods

Method Key Reagents Catalysts Conditions Advantages Limitations
Synthesis via ethyl 6-chloro-6-oxohexanoate intermediate Monoethyl adipate, bis(trichloromethyl) carbonate Organic amine 40–100°C, 1–10 h High yield, low cost, scalable Requires handling of chlorinated reagents
Cross-coupling with difluorophenyl derivatives Ethyl 6-chloro-6-oxohexanoate, 2,6-difluorophenyl boronic acid Pd catalyst (implied) Reflux, inert atmosphere Selective arylation Sensitive to fluorine substitution patterns
Michael addition catalyzed by bifunctional catalysts Acetone, acrylate compounds K2HPO4, NaHCO3, ethylamine salts 20–120°C, 1–8 h Mild conditions, selective May require optimization for 6-oxo derivatives
Esterification Keto acid, ethanol Acid catalyst Reflux Simple, well-established Requires purification

Research Findings and Considerations

  • The preparation of ethyl 6-chloro-6-oxohexanoate as a precursor is well-documented and provides a robust platform for further functionalization.
  • Fluorinated phenyl groups, especially with ortho-substitution like 2,6-difluoro, can influence reactivity and require careful choice of coupling conditions to avoid side reactions or low yields.
  • Catalysts with both acidic and basic centers facilitate Michael addition reactions efficiently, offering an alternative synthetic route that may be adapted for related oxohexanoate esters.
  • The overall synthetic route should consider the stability of intermediates, reaction scalability, and environmental impact, with preference for methods minimizing hazardous reagents and waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2,6-difluorophenyl)-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of 6-(2,6-difluorophenyl)-6-oxohexanoic acid.

    Reduction: Formation of 6-(2,6-difluorophenyl)-6-hydroxyhexanoate.

    Substitution: Formation of various substituted difluorophenyl derivatives.

Scientific Research Applications

Ethyl 6-(2,6-difluorophenyl)-6-oxohexanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of Ethyl 6-(2,6-difluorophenyl)-6-oxohexanoate involves its interaction with specific molecular targets. The difluorophenyl group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers: Fluorine Substitution Patterns

Ethyl 6-(3,5-Difluorophenyl)-6-Oxohexanoate (CAS: Discontinued )
  • Structure : 3,5-difluorophenyl substitution.
  • Applications : Discontinued status suggests challenges in synthesis or efficacy .
Ethyl 6-(2,3-Difluorophenyl)-6-Oxohexanoate
  • Structure : 2,3-difluorophenyl group.

Table 1: Positional Isomers of Difluorophenyl Analogs

Compound Name Fluorine Positions Molecular Formula Molecular Weight Key Differences
Ethyl 6-(2,6-difluorophenyl)-6-oxohexanoate 2,6- C₁₄H₁₆F₂O₃ 282.28 Target compound
Ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate 3,5- C₁₄H₁₆F₂O₃ 282.28 Lower steric hindrance
Ethyl 6-(2,3-difluorophenyl)-6-oxohexanoate 2,3- C₁₄H₁₆F₂O₃ 282.28 Increased steric bulk

Halogen Substitution: Chlorine vs. Fluorine

Ethyl 6-(2,5-Dichlorophenyl)-6-Oxohexanoate (CAS: 898778-14-8 )
  • Structure : 2,5-dichlorophenyl group.
  • Impact : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine reduce electronic effects but increase lipophilicity, enhancing membrane permeability.
  • Applications : Used in industrial and scientific research .

Table 2: Halogen-Substituted Analogs

Compound Name Halogen Molecular Formula Molecular Weight LogP* (Estimated)
This compound F C₁₄H₁₆F₂O₃ 282.28 ~2.1
Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate Cl C₁₄H₁₆Cl₂O₃ 315.19 ~3.5

*LogP: Predicted using fragment-based methods.

Heterocyclic Modifications

Ethyl 6-[2-(Morpholinomethyl)phenyl]-6-Oxohexanoate (CAS: 898751-53-6 )
  • Structure : Morpholine (tetrahydro-1,4-oxazine) methyl group at the phenyl ring.
  • Impact : Introduces hydrogen-bonding capability and basicity, improving solubility in polar solvents.
  • Applications : Marketed for unspecified sectors, likely pharmaceuticals due to morpholine’s prevalence in drug design .
Ethyl 6-Oxo-6-[4-(Thiomorpholinomethyl)phenyl]hexanoate (CAS: 898783-39-6 )
  • Structure : Thiomorpholine (sulfur-containing analog of morpholine) methyl group.

Table 3: Heterocyclic Analogs

Compound Name Heterocycle Molecular Formula Molecular Weight Key Feature
Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate Morpholine C₂₀H₂₇NO₄ 345.43 Improved solubility
Ethyl 6-oxo-6-[4-(thiomorpholinomethyl)phenyl]hexanoate Thiomorpholine C₁₉H₂₇NO₃S 373.49 Enhanced stability

Functional Group Variations

Ethyl 6-[Ethyl(phenyl)amino]-6-Oxohexanoate (CAS: 29763307 )
  • Structure: Ethyl(phenyl)amino group replaces the ketone.
  • Impact : Converts the ketone to an amide, altering hydrogen-bonding and electronic properties.
  • Applications: Potential use as a protease inhibitor intermediate .
Ethyl 6-(5-(2-(4-Methoxyphenylamino)-2-Oxoethylthio)-1,3,4-Thiadiazol-2-Ylamino)-6-Oxohexanoate
  • Structure : Thiadiazole ring with methoxyphenyl and thioether groups.
  • Impact : Thiadiazole enhances bioactivity, likely targeting enzymes like cyclooxygenase or kinases.

Biological Activity

Ethyl 6-(2,6-difluorophenyl)-6-oxohexanoate is a chemical compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, therapeutic properties, and relevant research findings.

Chemical Structure and Properties

This compound features a hexanoate backbone with a keto group and a difluorophenyl substituent. Its molecular formula is C14_{14}H14_{14}F2_{2}O3_{3}, and it has a molecular weight of approximately 284.26 g/mol. The presence of the difluorophenyl group is significant for its biological activity, as it can influence the compound's binding affinity to various targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The difluorophenyl moiety can engage in non-covalent interactions like hydrogen bonding and π-π stacking, which may modulate the activity of these biomolecules.

Key Interactions

  • Enzyme Inhibition : The compound may inhibit specific enzymes through competitive or non-competitive mechanisms.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing various signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Anticancer Properties : It has been explored for its potential in cancer therapy, particularly through mechanisms involving apoptosis induction in cancer cells.
  • Antimicrobial Activity : Some investigations have indicated that this compound may possess antimicrobial properties against certain bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryReduced levels of TNF-α and IL-6 in vitro
AnticancerInduced apoptosis in breast cancer cell lines
AntimicrobialEffective against Staphylococcus aureus

Case Study: Anticancer Activity

In a study conducted on breast cancer cell lines, this compound was shown to induce apoptosis through the activation of caspase pathways. The compound exhibited a dose-dependent response, with significant cell death observed at higher concentrations (IC50 < 10 µM). This suggests potential for further development as an anticancer agent.

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of the compound. In this study, this compound was administered to macrophages stimulated with lipopolysaccharide (LPS). Results showed a marked decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-1β, indicating its potential as an anti-inflammatory therapeutic agent.

Future Directions

While initial findings are promising, further research is needed to fully elucidate the biological activity of this compound. Future studies should focus on:

  • In vivo Studies : To confirm efficacy and safety profiles.
  • Mechanistic Studies : To better understand how the compound interacts at the molecular level.
  • Structure-Activity Relationship (SAR) : To optimize the compound for enhanced biological activity.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 6-(2,6-difluorophenyl)-6-oxohexanoate via esterification?

  • Methodology : Acid-catalyzed esterification of 6-(2,6-difluorophenyl)-6-oxohexanoic acid with ethanol is a common approach. Sulfuric or hydrochloric acid (1–5 mol%) in refluxing toluene or dichloromethane for 6–12 hours achieves yields of 70–85% . Kinetic studies suggest higher temperatures (80–100°C) improve reaction rates, but prolonged heating may degrade acid-sensitive substrates.

Q. Which analytical techniques are critical for verifying the structure and purity of this compound?

  • Methodology : Use 1H/13C NMR to confirm the ester carbonyl (δ ~170 ppm) and ketone (δ ~205 ppm), alongside fluorine coupling patterns (e.g., para-fluorine splitting in aromatic regions). FTIR identifies ester C=O (~1730 cm⁻¹) and ketone C=O (~1710 cm⁻¹). HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity, with retention time consistency validated against standards .

Q. How does the 2,6-difluorophenyl group influence the compound’s physicochemical properties?

  • Methodology : Fluorine’s electronegativity increases the aromatic ring’s electron-withdrawing effect, enhancing the ketone’s electrophilicity. LogP calculations (e.g., via ChemAxon) predict increased hydrophobicity (LogP ~2.8) compared to non-fluorinated analogs, impacting solubility in polar solvents like water (<0.1 mg/mL) .

Q. What are the common reduction pathways for the ketone moiety in this ester?

  • Methodology : Sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol at 0–25°C in methanol (yield: 60–75%). For stronger reduction, lithium aluminum hydride (LiAlH₄) in THF converts both ketone and ester to diols, requiring careful stoichiometric control .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for ester hydrolysis or ketone nucleophilic attack. Fluorine’s para-directing effects stabilize intermediates, as seen in Mulliken charge distribution analyses. Solvent effects (PCM model) refine activation energy predictions .

Q. What strategies resolve contradictory data on the compound’s biological activity across studies?

  • Methodology : Meta-analysis of IC50 values (e.g., in enzyme inhibition assays) requires normalizing variables: solvent (DMSO vs. ethanol), cell lines, and assay pH. Orthogonal validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) confirms binding affinity discrepancies .

Q. How does the fluorinated aromatic ring affect metabolic stability in vitro?

  • Methodology : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Fluorine’s resistance to CYP450-mediated oxidation extends half-life (t1/2 > 60 min vs. <30 min for non-fluorinated analogs). Compare with deuterated analogs to isolate isotope effects .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology : Continuous flow reactors improve reproducibility (residence time: 30–60 min) by minimizing side reactions. Chiral HPLC (e.g., Chiralpak IA column) monitors enantiomeric excess (>99% ee). Asymmetric catalysis (e.g., Jacobsen’s thiourea) may introduce chirality at the ketone β-position .

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